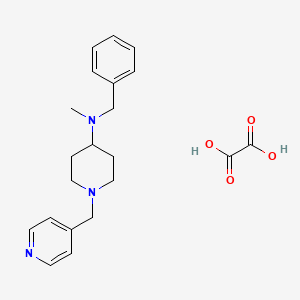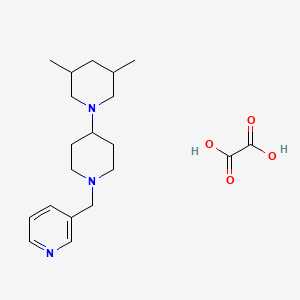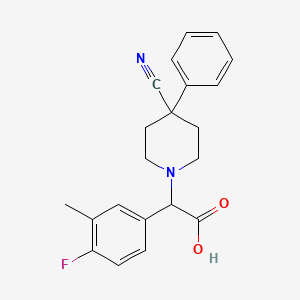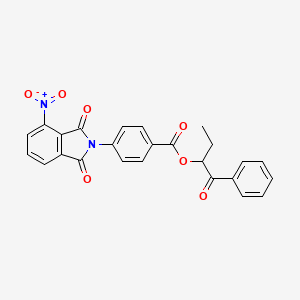![molecular formula C21H36N2O5 B3968569 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968569.png)
1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate, also known as JNJ-7925476, is a novel compound that has gained attention in the scientific community due to its potential therapeutic uses. It was first synthesized in 2007 by researchers at Janssen Research and Development, a subsidiary of Johnson & Johnson.
Mechanism of Action
The exact mechanism of action of 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate is not fully understood, but it is believed to exert its effects through modulation of the aforementioned neurotransmitter receptors. Specifically, it is thought to act as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased dopamine and norepinephrine release in certain brain regions, as well as changes in neuronal firing patterns and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate for lab experiments is its high selectivity for certain neurotransmitter receptors. This allows researchers to more precisely investigate the effects of modulating these receptors on various physiological and behavioral outcomes. However, one limitation is the relatively low yield of the synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several potential future directions for research on 1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further investigation of its effects on neuronal firing patterns and synaptic plasticity could provide insight into its potential as a cognitive enhancer. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses in various neurological and psychiatric disorders.
Scientific Research Applications
1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate has been the subject of several scientific studies, primarily focused on its potential as a treatment for various neurological and psychiatric disorders. It has been shown to have a high affinity for several neurotransmitter receptors, including the dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors.
properties
IUPAC Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O.C2H2O4/c22-19(10-9-17-7-3-4-8-17)21-15-11-18(12-16-21)20-13-5-1-2-6-14-20;3-1(4)2(5)6/h17-18H,1-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXETFTVSWRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3968487.png)
![1-(hydroxymethyl)-7-methyl-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968495.png)

![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968508.png)
![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B3968534.png)
![2-{4-[1-(1-naphthylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968547.png)

![4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3968551.png)
![2-[4-(3-cyanopyrazin-2-yl)piperazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3968566.png)


![1-benzyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968584.png)